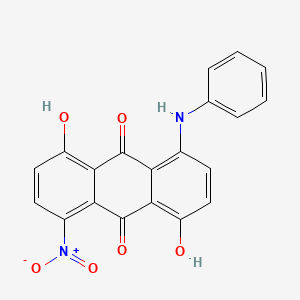![molecular formula C23H26N4O6 B12690028 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 73253-44-8](/img/structure/B12690028.png)
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with the molecular formula C23H26N4O6. This compound is known for its unique structure, which includes two aminobenzoyl groups attached to an imidazolidine-2,4-dione core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-aminobenzoic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to form reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent cellular damage. This oxidative stress can induce the phosphorylation of p53, a key regulatory protein, which in turn upregulates the expression of p21. The increased levels of p21 inhibit the expression of cyclin-B, leading to cell cycle arrest at the G2/M phase .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[2-[(2-hydroxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Similar structure but with hydroxy groups instead of amino groups.
1,3-Bis[2-[(2-methoxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Contains methoxy groups instead of amino groups.
Uniqueness
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of aminobenzoyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
73253-44-8 |
|---|---|
Fórmula molecular |
C23H26N4O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[3-[2-(2-aminobenzoyl)oxyethyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl 2-aminobenzoate |
InChI |
InChI=1S/C23H26N4O6/c1-23(2)21(30)26(11-13-32-19(28)15-7-3-5-9-17(15)24)22(31)27(23)12-14-33-20(29)16-8-4-6-10-18(16)25/h3-10H,11-14,24-25H2,1-2H3 |
Clave InChI |
DKCHNRMHCRZPJP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1CCOC(=O)C2=CC=CC=C2N)CCOC(=O)C3=CC=CC=C3N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


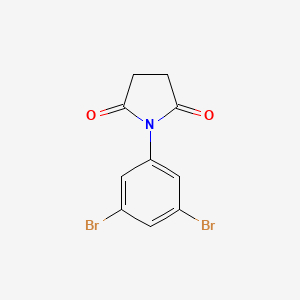

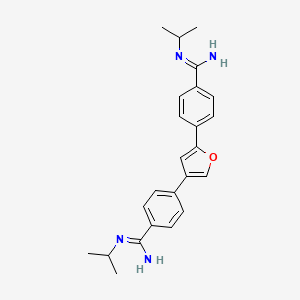

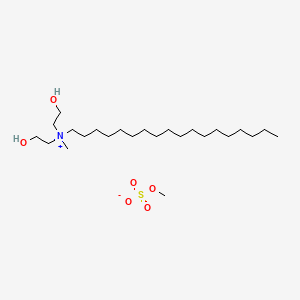
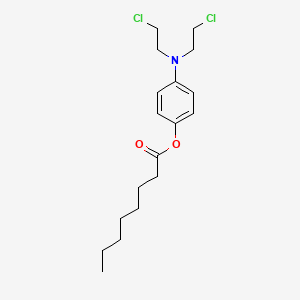
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)


